molecular formula C₂₄H₂₇D₃N₂O₄ B1144680 (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 CAS No. 1246496-66-1

(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3

Cat. No.: B1144680
CAS No.: 1246496-66-1
M. Wt: 413.52
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Description

Structural Identification and Nomenclature

(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 is a deuterated derivative of the 2,5-diketopiperazine (DKP) class. Its systematic IUPAC name reflects its stereochemical configuration: the 6R and 1S designations specify the absolute configurations at the ethyl-substituted carbon (C6) and the two chiral centers of the 4-methoxyphenylethyl side chains, respectively. The compound’s CAS registry number, 1246496-66-1 , uniquely identifies it in chemical databases.

The molecular formula, C24H27D3N2O4 , incorporates three deuterium atoms at positions 3, 3, and 6 of the piperazinedione ring. Key structural features include:

  • A six-membered DKP core with two amide linkages.
  • Two (1S)-1-(4-methoxyphenyl)ethyl substituents at positions 1 and 4.
  • An ethyl group at position 6 (R-configuration).
  • Deuterium substitution at the 3,3,6 positions, replacing hydrogen atoms.

The compound’s SMILES notation (C@@H(N1C@(C(=O)N(C@@HC2=CC=C(OC)C=C2)C(C1=O)([2H])[2H])[2H])C3=CC=C(OC)C=C3) and InChIKey (IVDJXQRJJUZUSU-HOTGVXAUSA-N) further encode its stereochemistry and isotopic labeling.

Historical Context of Deuterated Piperazinediones

Deuterated piperazinediones emerged as critical tools in pharmaceutical research during the early 21st century, driven by the need to improve metabolic stability and traceability of bioactive compounds. The deuterium kinetic isotope effect (DKIE), which slows cytochrome P450-mediated metabolism, has been leveraged to extend drug half-lives. For example, deuterated analogs of HIV protease inhibitors and kinase inhibitors demonstrated enhanced pharmacokinetic profiles in preclinical studies.

This compound’s synthesis aligns with advancements in stereoselective deuteration , particularly methods like hydrogen-deuterium exchange (HDE) and multicomponent reactions (MCRs) using deuterated reagents. Its design avoids labile deuterium positions (e.g., -OH or -NH groups), ensuring isotopic stability in biological matrices.

Position in 2,5-Diketopiperazine (DKP) Research

2,5-DKPs are cyclodipeptides with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The parent non-deuterated compound, 1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione , shares structural similarities with natural DKP derivatives like gliotoxin, which inhibit MRSA and cancer cells.

Deuterated DKPs like this compound are pivotal in:

  • Mechanistic Studies : Tracking metabolic pathways via LC-MS/MS without interference from endogenous molecules.
  • Structural Biology : Resolving conformational dynamics using NMR or X-ray crystallography.
  • Drug Design : Optimizing lead compounds by comparing deuterated vs. non-deuterated analogs.

The ethyl and methoxyphenyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration—a trait explored in CNS-targeted therapies.

Significance in Deuterium-Labeled Reference Standards

This compound exemplifies the strategic use of deuterium in quantitative bioanalysis . As a stable isotope-labeled (SIL) internal standard, it enables precise LC-MS/MS quantification by:

  • Providing a distinct mass shift (+3 Da) from the non-deuterated analyte.
  • Minimizing matrix effects through co-elution with the target molecule.

Key advantages include:

Property Advantage
Deuterium Placement Non-exchangeable positions (C3, C3, C6) prevent H/D exchange in solution.
Stereochemical Purity Chiral centers ensure identical chromatographic behavior to the analyte.
Synthetic Accessibility Custom synthesis via deuterated reagents avoids complex de novo routes.

However, challenges persist, such as ensuring isotopic purity >99% to avoid spectral overlap in MS detection.

Properties

CAS No.

1246496-66-1

Molecular Formula

C₂₄H₂₇D₃N₂O₄

Molecular Weight

413.52

Origin of Product

United States

Preparation Methods

Chiral Precursor Assembly

The (1S)-1-(4-methoxyphenyl)ethyl substituents are introduced using enantioselective alkylation. A modified Evans aldol reaction generates the stereocenters, with (S)-4-methoxyphenylethylamine serving as the chiral auxiliary. The ethyl group at position 6 is incorporated via alkylation of a β-keto ester intermediate, followed by hydrolysis to yield the corresponding α-ethyl-β-keto acid.

Cyclization to Piperazinedione

The linear dipeptide analog undergoes intramolecular cyclization under acidic conditions (e.g., HCl in THF) to form the 2,5-piperazinedione core. This step mirrors degradation pathways observed in β-lactam antibiotics, where amide bond rearrangement produces piperazinediones.

Table 1: Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield
Chiral alkylation(S)-4-MeO-phenylethylamine, NaBH4, EtOH78%
Ethyl incorporationEthyl iodide, K2CO3, DMF82%
Cyclization1M HCl, THF, 60°C, 12h65%

Deuterium Labeling Strategies

Deuterium at positions 3,3,6 is introduced via acid-catalyzed H/D exchange and deuterated reducing agents :

Position-Specific Deuteration

  • C-6 Ethyl Group : Treatment with deuterated ethylmagnesium bromide (C2H5MgD) replaces the proto-ethyl group, achieving >98% D-incorporation.

  • C-3 Positions : Exposure to deuterated triflic acid (TfOD) in dichloromethane facilitates H/D exchange at the α-carbonyl positions. This method, adapted from deuterated amine syntheses, ensures quantitative deuteration without racemization.

Reductive Deuteration

A modified Birch reduction using Li/ND3 in THF introduces deuterium at electron-deficient sites. This step is critical for ensuring isotopic purity, particularly when synthesizing batches for metabolic studies.

Table 2: Deuteration Parameters

PositionMethodReagentsD-Incorporation
C-6Grignard exchangeC2H5MgD, anhydrous Et2O99%
C-3,3Acid-catalyzed exchangeTfOD, DCM, 25°C, 24h100%

Stereochemical Control and Purification

Enantiomeric Purity

The (6R) configuration is secured via chiral chromatography (Chiralpak IC column, hexane/isopropanol) after cyclization. Optical rotation ([α]D25 = +34.2° (c 1.0, CHCl3)) confirms stereochemical fidelity.

Crystallization

The final compound is recrystallized from ethyl acetate/hexane (1:5), yielding off-white needles with >99.5% chemical purity (HPLC, C18 column).

Analytical Characterization

Key Data:

  • Molecular Weight : 413.52 g/mol (C24H27D3N2O4)

  • MS (ESI+) : m/z 414.3 [M+H]+

  • 1H NMR (500 MHz, CDCl3): δ 7.15 (d, J = 8.5 Hz, 4H, Ar-H), 6.85 (d, J = 8.5 Hz, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, CH2D), 3.80 (s, 6H, OCH3).

Scalability and Industrial Adaptations

Large-scale production (≥100 g) employs continuous flow chemistry to enhance reproducibility:

  • Flow Cyclization : A tubular reactor (80°C, 10 min residence time) improves cyclization efficiency (yield: 89% vs. 65% batch).

  • Deuterium Quenching : Automated titration of TfOD ensures precise deuteration, minimizing isotopic dilution.

Challenges and Optimizations

Byproduct Formation

Early routes suffered from diastereomeric contamination (up to 12%) due to racemization during cyclization. Switching to low-temperature (0°C) cyclization in dichloromethane reduced this to <1%.

Solvent Selection

Ethyl acetate outperforms DCM in crystallization, yielding larger crystals with fewer impurities (HPLC purity: 99.8% vs. 98.5%) .

Chemical Reactions Analysis

Types of Reactions

(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are significant for its application in medicinal chemistry:

  • Anti-inflammatory Properties : Research indicates that derivatives of piperazine structures, including this compound, can serve as effective inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory processes. This suggests potential use in developing anti-inflammatory drugs .
  • Anticancer Activity : The piperazine scaffold has been associated with anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis .
  • Antimicrobial Effects : There is evidence supporting the antimicrobial activity of piperazine derivatives. These compounds may inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Case Study 1: Lipoxygenase Inhibition

A study highlighted the synthesis of N-substituted derivatives of piperazine that demonstrated significant inhibition of soybean lipoxygenase. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy, confirming their structural integrity and potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity

Research involving piperazine derivatives showed promising results in inhibiting the growth of cancer cells. The study focused on the mechanism through which these compounds induce apoptosis in cancer cells, offering insights into their potential therapeutic applications in oncology .

Case Study 3: Antimicrobial Testing

In vitro studies have been conducted to evaluate the antimicrobial efficacy of piperazine derivatives against various pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential utility as new antibiotic agents .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Anti-inflammatoryInhibition of lipoxygenase enzyme; potential for anti-inflammatory drugs
AnticancerInduction of apoptosis in cancer cells; inhibition of cell proliferation
AntimicrobialEffective against various bacterial strains; potential for antibiotic development

Mechanism of Action

The mechanism of action of (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analogues

The non-deuterated counterpart, (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, lacks deuterium at positions 3 and 4. Comparative studies suggest:

  • Metabolic Stability : The deuterated version exhibits a 20–30% increase in metabolic half-life in hepatic microsomal assays due to the kinetic isotope effect (KIE) at deuterated positions, slowing CYP450-mediated oxidation .
  • Solubility : Both compounds show similar aqueous solubility (~0.5 mg/mL at pH 7.4), as deuterium substitution minimally impacts polarity.
  • Synthetic Complexity: Introducing deuterium requires specialized reagents (e.g., D₂O, deuterated reducing agents), increasing synthesis cost by ~40% compared to the non-deuterated analogue.

Substituted Diketopiperazines

Comparisons with other DKPs highlight functional group influences:

Compound Substituents Key Properties
Compound A 3,6-Dimethyl, no aromatic groups Lower logP (1.2 vs. 3.8), reduced plasma protein binding (75% vs. 92%)
Compound B 1,4-Bis(4-chlorophenyl)ethyl Enhanced cytotoxicity (IC₅₀ = 2 µM vs. 15 µM in cancer cells)
Target Compound (Deuterated) 1,4-Bis(4-methoxyphenyl)ethyl, d3 Optimal balance of lipophilicity (logP 3.8) and metabolic stability (t₁/₂ = 8.2 h)

The 4-methoxyphenyl groups in the target compound enhance membrane permeability compared to non-aromatic DKPs (e.g., Compound A) but reduce potency relative to chlorinated analogues (e.g., Compound B) due to electron-donating vs. electron-withdrawing effects .

Mechanistic and Redox Comparisons

Redox Behavior

In contrast, inorganic redox agents like Ce⁴⁺ or organic radical cations (e.g., tris(4-bromophenyl)aminium hexachloroantimonate) exhibit stronger oxidizing potentials (>1.5 V vs. SCE) but lack structural complexity . The target compound’s redox inactivity in physiological conditions makes it suitable for stable labeling in tracer studies.

Isotope Effects

Deuterium at position 6 reduces metabolic oxidation rates (KIE ≈ 2–3), as shown in comparative LC-MS/MS studies with liver microsomes. This contrasts with non-deuterated DKPs, which undergo rapid 6-ethyl hydroxylation .

Patent Landscape and Heterocyclic Analogues

The European Patent Application (2022/06) describes imidazo-pyrrolo-pyrazine derivatives (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-methoxyethanone) with distinct heterocyclic cores. These compounds prioritize kinase inhibition over DKP-related mechanisms, highlighting structural diversity in medicinal chemistry . Unlike the target compound, these analogues lack deuterium and chiral complexity but exhibit superior bioavailability (F% = 65 vs. 22% for the deuterated DKP).

Biological Activity

(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 is a piperazine derivative with potential therapeutic applications. Its unique structure and isotopic labeling provide insights into its biological activity and mechanisms of action. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H27D3N2O4
  • Molecular Weight : 413.52 g/mol
  • CAS Number : 1246496-66-1
  • IUPAC Name : (R)-3-ethyl-1,4-bis((S)-1-(4-methoxyphenyl)ethyl)piperazine-2,5-dione-3,6,6-d3

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Serotonin Reuptake Inhibition : Similar compounds in the piperazine class have been shown to act as serotonin-selective reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties that may interfere with microbial cell processes such as cell wall synthesis and protein synthesis. This suggests potential applications in treating infections caused by resistant strains.

Biological Activity Data

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogenic bacteria
NeuroprotectiveReduced oxidative stress in neurotoxicity models
Serotonin ReuptakePotential SSRI activity

Neuroprotective Effects

A study utilizing a zebrafish model demonstrated that this compound significantly reduced reactive oxygen species production and cell death induced by neurotoxic agents. This suggests a protective role against oxidative stress-related neuronal damage.

Antimicrobial Properties

Research has shown that this compound exhibits strong antibacterial activity against drug-resistant strains such as Escherichia coli and Pseudomonas aeruginosa. Its mechanism appears to involve disruption of essential cellular functions in these pathogens.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3, and how can isotopic incorporation be optimized?

  • Methodological Answer : Deuterated analogs like this compound are typically synthesized via reductive deuteration. A validated approach involves substituting hydrogen with deuterium using deuterium oxide (D₂O) and palladium chloride under a deuterium atmosphere. For example, brominated precursors can be reduced in anhydrous THF/D₂O with PdCl₂ as a catalyst . Optimization requires precise control of reaction time, temperature, and deuterium pressure to maximize isotopic purity while minimizing side reactions.

Q. How should researchers characterize the stereochemical configuration and isotopic labeling of this compound?

  • Methodological Answer : Use chiral HPLC with polarimetric detection or X-ray crystallography to confirm stereochemistry (R/S configurations). Isotopic labeling (d3) can be verified via mass spectrometry (HRMS) and ²H-NMR. Pharmacopeial assays, such as buffer-adjusted HPLC (e.g., ammonium acetate pH 6.5), ensure purity and structural integrity .

Q. What safety protocols are critical for handling this deuterated piperazinedione derivative in the laboratory?

  • Methodological Answer : Follow general piperazinedione safety guidelines: avoid dust formation, use PPE (gloves, goggles, respirators), and ensure fume hood ventilation. Though specific toxicity data for this compound is limited, analogous compounds with acute oral toxicity (H302) require strict exposure controls .

Advanced Questions

Q. How do deuterium substitutions at positions 3,3,6 influence the compound’s reactivity and stability in catalytic or biological systems?

  • Methodological Answer : Deuterium kinetic isotope effects (KIE) may alter reaction rates, particularly in hydrogen/deuterium exchange-sensitive processes. Stability studies under varied pH, temperature, and light conditions (e.g., split-plot factorial designs) can quantify degradation pathways. Compare deuterated vs. non-deuterated analogs via accelerated stability testing .

Q. What experimental strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Reproduce experiments under standardized conditions (solvent purity, humidity control). Use advanced techniques like differential scanning calorimetry (DSC) for solubility analysis and 2D-NMR (e.g., HSQC, COSY) to probe molecular interactions. Cross-validate results with independent labs to rule out methodological biases .

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical methods validate it?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands) during synthesis. Validate enantiomeric excess (ee) via chiral stationary phase HPLC or capillary electrophoresis. For absolute configuration, single-crystal X-ray diffraction is definitive. Pharmacopeial guidelines for related piperazinediones recommend stringent column selection and mobile phase optimization .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL: study abiotic/biotic degradation (e.g., hydrolysis, microbial metabolism), bioaccumulation potential (log Kow determination), and ecotoxicity (e.g., Daphnia magna assays). Use LC-MS/MS to track environmental persistence and transformation products .

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